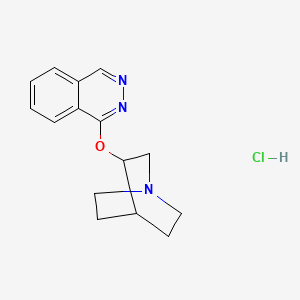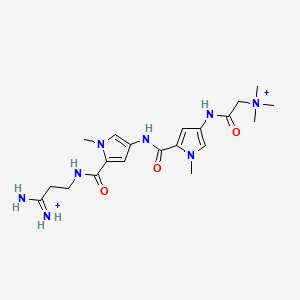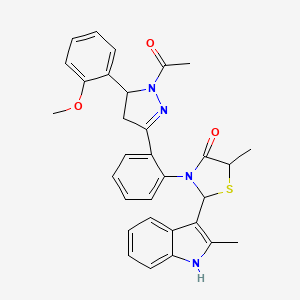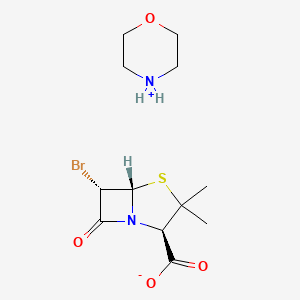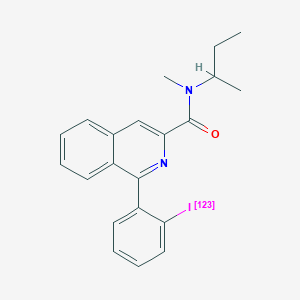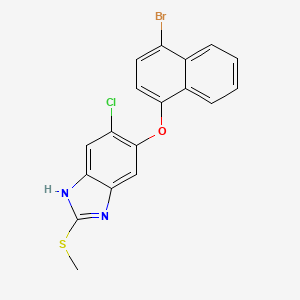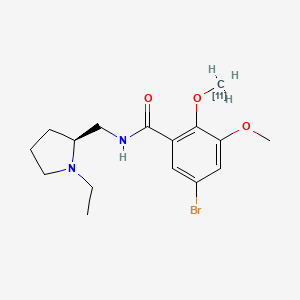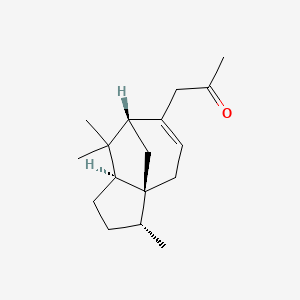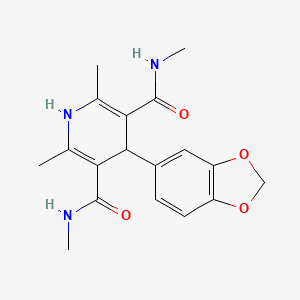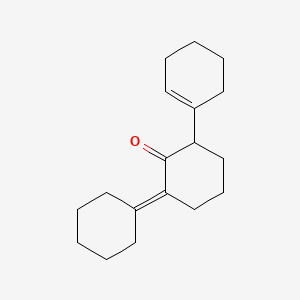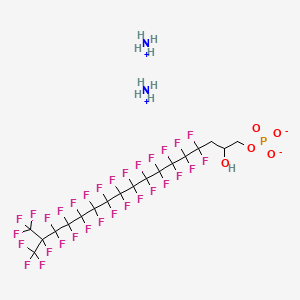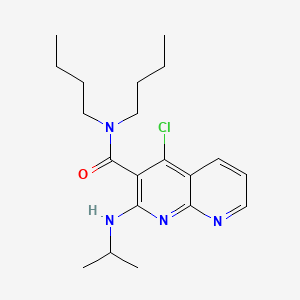
4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 4-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The carboxamide group can be introduced through reactions with amines or amides under suitable conditions.
Alkylation: The N,N-dibutyl and isopropylamino groups can be introduced through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or alkyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions could produce various substituted naphthyridines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Pharmacology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthyridine Derivatives: Compounds with similar core structures but different substituents.
Chlorinated Amines: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 4-Chloro-N,N-dibutyl-2-((1-methylethyl)amino)-1,8-naphthyridine-3-carboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties.
Eigenschaften
CAS-Nummer |
156992-00-6 |
|---|---|
Molekularformel |
C20H29ClN4O |
Molekulargewicht |
376.9 g/mol |
IUPAC-Name |
N,N-dibutyl-4-chloro-2-(propan-2-ylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C20H29ClN4O/c1-5-7-12-25(13-8-6-2)20(26)16-17(21)15-10-9-11-22-18(15)24-19(16)23-14(3)4/h9-11,14H,5-8,12-13H2,1-4H3,(H,22,23,24) |
InChI-Schlüssel |
RGYQLGUPMVQGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


